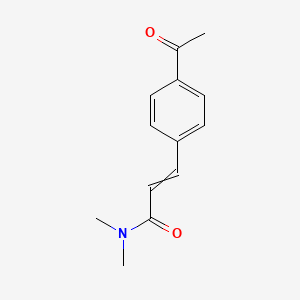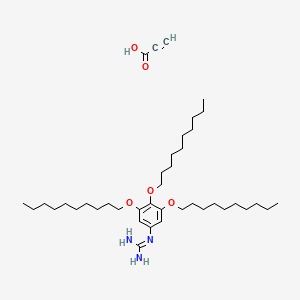
Prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a 1,5-dioxo-1-phenylpentan-3-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the reaction of benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride at elevated temperatures . This method is useful for producing benzonitrile derivatives with various substituents.
Industrial Production Methods
Industrial production of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of ionic liquids as recycling agents has been explored to improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Applications De Recherche Scientifique
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: A simpler compound with a single nitrile group.
Benzaldehyde: A precursor in the synthesis of benzonitrile derivatives.
Benzoyl Chloride: Used in the synthesis of benzonitrile derivatives through substitution reactions.
Propriétés
Numéro CAS |
872679-76-0 |
|---|---|
Formule moléculaire |
C40H71N3O5 |
Poids moléculaire |
674.0 g/mol |
Nom IUPAC |
prop-2-ynoic acid;2-(3,4,5-tris-decoxyphenyl)guanidine |
InChI |
InChI=1S/C37H69N3O3.C3H2O2/c1-4-7-10-13-16-19-22-25-28-41-34-31-33(40-37(38)39)32-35(42-29-26-23-20-17-14-11-8-5-2)36(34)43-30-27-24-21-18-15-12-9-6-3;1-2-3(4)5/h31-32H,4-30H2,1-3H3,(H4,38,39,40);1H,(H,4,5) |
Clé InChI |
WWVOZFTUFUJGBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)N=C(N)N.C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


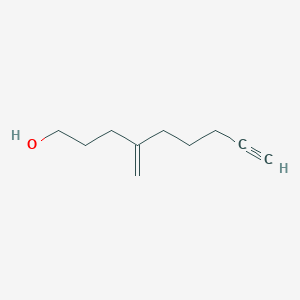
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
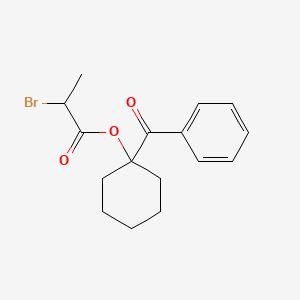

![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
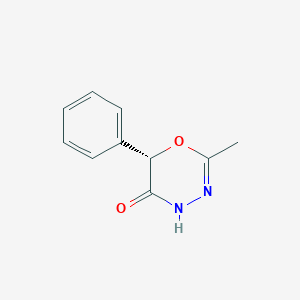
![2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14195315.png)
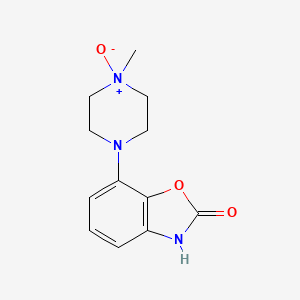
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)


